4'-Ethoxy-2',3'-difluoroacetophenone
Overview
Description
4’-Ethoxy-2’,3’-difluoroacetophenone is a synthetic compound with the CAS Number: 1017779-68-8 . It has a molecular weight of 200.18 and its IUPAC name is 1-(4-ethoxy-2,3-difluorophenyl)ethanone .
Molecular Structure Analysis
The InChI code for 4’-Ethoxy-2’,3’-difluoroacetophenone is 1S/C10H10F2O2/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
4’-Ethoxy-2’,3’-difluoroacetophenone is a solid-fused compound . It has a boiling point of 39-42 degrees Celsius . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Characterization
4'-Ethoxy-2',3'-difluoroacetophenone has been synthesized and characterized, showcasing its potential as a liquid crystal intermediate. The synthesis process involves a Friedel-Crafts reaction, and the compound has been characterized using techniques like 1HNMR, IR, and GC-MS. This research underlines its significance in material science, particularly in the context of liquid crystals (Tong Bin, 2013).
Role in Organic Synthesis
The compound has been used in the synthesis of diverse organic structures. For example, its use in the convenient synthesis of 1,6,7,8-substituted 2-(3′,4′-substituted-phenyl)-4-quinolones via a 4-ethoxyflavylium salt demonstrates its versatility in creating complex organic molecules (Shingo Sato et al., 1999).
Chemical Reactions
In chemical reactions, this compound shows diverse reactivity. For instance, it interacts with C-nucleophiles, including organo-magnesium and -zinc compounds, highlighting its reactivity and potential applications in synthetic organic chemistry (M. G. Gorbunova et al., 1993).
Application in Heterocyclic Chemistry
This compound serves as a precursor in the synthesis of functionally diverse heteroarenes. Its transformation into various trifluoromethyl-substituted heterocycles demonstrates its utility in creating compounds with potential pharmaceutical applications (H. Sommer et al., 2017).
Structural Studies
The compound also plays a role in structural chemistry. For example, the structural study of derivatives of o-hydroxyacetophenone, which are related to this compound, provides insight into the interplay of weak intermolecular interactions in solid-state chemistry (Basab Chattopadhyay et al., 2012).
Mechanism of Action
Biochemical Pathways
Its potential effects on various biochemical pathways will depend on its specific targets and mode of action, which, as mentioned above, are currently under investigation .
Pharmacokinetics
Its molecular weight (20018 g/mol) and physical properties (boiling point: 39-42 °C, storage temperature: Ambient) suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 4’-Ethoxy-2’,3’-difluoroacetophenone’s action are currently unknown. As research progresses, we can expect to learn more about how this compound affects cellular function and contributes to its overall biological activity .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its activity .
Biochemical Analysis
Biochemical Properties
4’-Ethoxy-2’,3’-difluoroacetophenone plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of 4’-Ethoxy-2’,3’-difluoroacetophenone to the active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 4’-Ethoxy-2’,3’-difluoroacetophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4’-Ethoxy-2’,3’-difluoroacetophenone can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4’-Ethoxy-2’,3’-difluoroacetophenone exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, 4’-Ethoxy-2’,3’-difluoroacetophenone has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the modulation of metabolic pathways and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Ethoxy-2’,3’-difluoroacetophenone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Ethoxy-2’,3’-difluoroacetophenone remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4’-Ethoxy-2’,3’-difluoroacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, 4’-Ethoxy-2’,3’-difluoroacetophenone can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
4’-Ethoxy-2’,3’-difluoroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit key enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4’-Ethoxy-2’,3’-difluoroacetophenone within cells and tissues are essential for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 4’-Ethoxy-2’,3’-difluoroacetophenone within tissues also determines its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 4’-Ethoxy-2’,3’-difluoroacetophenone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4’-Ethoxy-2’,3’-difluoroacetophenone within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-(4-ethoxy-2,3-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGFVKNXGQWJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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